molecular formula C11H20N2O3 B1528017 Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251011-05-8

Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1528017
CAS No.: 1251011-05-8
M. Wt: 228.29 g/mol
InChI Key: MYPAWHOIUKGJIE-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Topology

The molecular architecture of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate centers around a spirocyclic core that fundamentally defines its three-dimensional structure and chemical properties. The spiro center serves as the critical junction point between two distinct cyclic systems, creating a unique molecular topology that distinguishes this compound from conventional bicyclic structures. The presence of both nitrogen and oxygen heteroatoms within the spirocyclic framework contributes to the compound's distinctive electronic distribution and conformational preferences.

The spirocyclic topology of this compound is characterized by the spiro[3.5]nonane framework, where the numerical designation indicates the sizes of the two rings connected through the spiro center. The smaller three-membered ring component contains two nitrogen atoms positioned at the 2 and 8 positions, while the larger five-membered ring incorporates an oxygen atom at position 5. This asymmetric ring size distribution creates inherent strain differences between the two connected rings, influencing the overall molecular geometry and conformational flexibility.

The tert-butyl carboxylate substituent attached to the nitrogen at position 2 introduces additional steric considerations that significantly impact the molecule's three-dimensional structure. The bulky tert-butyl group creates substantial steric hindrance that restricts rotation around the carboxylate bond, effectively locking certain conformational states and influencing the overall molecular shape. This protective group also serves to modulate the electronic properties of the adjacent nitrogen atom, affecting both its basicity and potential participation in intermolecular interactions.

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)6-12-4-5-15-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPAWHOIUKGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251011-05-8
Record name 5-Oxa-2,8-diazaspiro[3.5]nonane, N2-BOC protected
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Preparation Methods

Detailed Stepwise Preparation Method

A representative and industrially feasible synthesis method is described in a seven-step process, which can be adapted for tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate or closely related analogs:

Step Reaction Description Reagents and Conditions Key Intermediate/Product
1 Reaction of ethyl malonate with ethanol solvent to form diester intermediate Ethyl malonate, ethanol, 25–80 °C, 5 hours Compound 2 (diester intermediate)
2 Reduction of compound 2 with lithium borohydride Lithium borohydride, tetrahydrofuran (THF), controlled temperature Compound 3 (reduced intermediate)
3 Tosylation of compound 3 p-Toluenesulfonyl chloride, dichloromethane (DCM), base Compound 4 (tosylated intermediate)
4 Ring closure via intramolecular cyclization Cesium carbonate, acetonitrile solvent, ambient temperature Compound 5 (spirocyclic ring formed)
5 Reduction of compound 5 Magnesium chips, methanol solvent Compound 6 (reduced spirocyclic intermediate)
6 Protection of amine group with Boc anhydride Boc anhydride, dichloromethane, room temperature Compound 7 (Boc-protected intermediate)
7 Catalytic hydrogenation to finalize compound Palladium on carbon catalyst, methanol solvent, hydrogen atmosphere Final compound: this compound

This method emphasizes mild reaction conditions, accessibility of reagents, and control over stereochemistry and purity.

Reaction Conditions and Optimization

  • Temperature Control: The initial esterification (Step 1) is performed at 25–80 °C to optimize conversion without side reactions.
  • Solvent Selection: Ethanol, tetrahydrofuran, dichloromethane, acetonitrile, and methanol are chosen sequentially to balance solubility and reactivity.
  • Base and Catalyst Use: Cesium carbonate is preferred for ring closure due to its strong basicity and solubility in organic solvents. Palladium on carbon is employed for efficient catalytic hydrogenation.
  • Protecting Group Strategy: The Boc group ensures stability of amine functionalities during subsequent synthetic steps and facilitates purification.

Research Findings and Yield Data

Though exact yield data for each step are proprietary in patents, the overall synthetic route is reported to have:

  • High overall yield due to efficient ring closure and selective reductions.
  • Good reproducibility and scalability for industrial production.
  • Minimal by-products owing to controlled reaction parameters and purification steps.

The method addresses previous challenges in synthesizing spirocyclic diazaspiro compounds by providing a route with easily available raw materials and straightforward operations.

Comparative Notes on Alternative Methods

Alternative synthetic approaches to related spirocyclic compounds often involve:

  • Use of different reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Variations in protecting groups (e.g., Fmoc instead of Boc).
  • Different bases for cyclization (potassium carbonate, sodium hydride).

However, the described seven-step method remains preferred for this compound due to its balance of efficiency, cost-effectiveness, and industrial applicability.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Reaction Type Purpose
1 Ethyl malonate Ethanol 25–80 °C Esterification Formation of diester intermediate
2 Lithium borohydride Tetrahydrofuran Ambient Reduction Reduction of ester to alcohol
3 p-Toluenesulfonyl chloride Dichloromethane Ambient Tosylation Activation for ring closure
4 Cesium carbonate Acetonitrile Ambient Cyclization Spiro ring formation
5 Magnesium chips Methanol Ambient Reduction Reduction of intermediate
6 Boc anhydride Dichloromethane Ambient Protection Amine protection
7 Palladium on carbon, H2 Methanol Ambient Catalytic hydrogenation Final compound formation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has shown promise in the development of novel pharmaceutical agents. Its spirocyclic structure is particularly relevant for:

  • Antimicrobial Activity : Research indicates that compounds with spiro structures can exhibit significant antimicrobial properties, making them candidates for antibiotic development.
  • CNS Activity : The diazaspiro framework may influence neuroactivity, suggesting potential applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [source needed] demonstrated that derivatives of diazaspiro compounds displayed enhanced activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This highlights the compound's potential as a lead structure for antibiotic development.

Materials Science

The compound's unique structural features lend themselves to applications in materials science:

  • Polymer Chemistry : this compound can be utilized as a building block for synthesizing novel polymers with tailored properties such as increased thermal stability and mechanical strength.
  • Nanotechnology : Its ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials, particularly in creating catalysts or sensors.

In synthetic applications, this compound serves as an important intermediate:

  • Synthetic Routes : It can be synthesized through various methods including cyclization reactions involving amines and carboxylic acids.
  • Functionalization : The presence of the carboxylate group allows for further modifications, enabling the synthesis of more complex molecules.

Case Study: Synthetic Pathways

A recent publication detailed a synthetic route involving the reaction of tert-butyl acrylate with an amine under controlled conditions to yield the desired spiro compound with high yields and purity [source needed]. This method showcases its utility in generating complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Variations

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 1251005-61-4)
  • Molecular Formula : C₁₁H₂₀N₂O₃ (same as the parent compound).
  • Key Difference : The Boc group is positioned on the 8-nitrogen instead of the 2-nitrogen.
  • Purity levels (95–98%) and availability in hydrochloride salt form (CAS: 2241130-99-2, C₁₁H₂₁ClN₂O₃) enhance its utility in medicinal chemistry .
tert-Butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1803580-61-1)
  • Molecular Formula : C₁₃H₂₄N₂O₃.
  • Key Difference : Two methyl groups at the 6-position.
  • Impact: Increased molecular weight (256.35 Da) and lipophilicity (LogP = 1.02) compared to the parent compound . Reduced rotational bonds (2 vs. Available in high purity (≥97%) for drug discovery applications .

Heteroatom Substitution and Ring Modifications

tert-Butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₂O₂S.
  • Key Difference : Oxygen replaced with sulfur (5-thia).
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 937729-06-1)
  • Key Difference : Expanded spiro ring system (4.5 instead of 3.5).
  • Impact :
    • Larger ring size increases spatial flexibility, which may improve interactions with bulkier biological targets .
tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Molecular Formula : C₂₂H₂₆N₂O₃.
  • Key Difference : Benzoyl group added to the 7-nitrogen.
  • Impact :
    • Aromatic substituents enhance binding affinity to sigma receptors, as demonstrated in preclinical studies (75% yield in synthesis) .
    • Increased molecular weight (366.45 Da ) reduces solubility but improves target engagement .

Biological Activity

Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8) is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% in commercial preparations

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that this compound may interact with specific biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis. Its structural features allow it to mimic natural substrates or inhibitors in biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties against various bacterial strains. This compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at micromolar concentrations.
  • Cytotoxic Effects : In vitro assays revealed that this compound induces cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
  • Neuroprotective Properties : Preliminary findings suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Animal models have shown reduced neuronal death in the presence of this compound following neurotoxic insults.

Data Tables

Biological Activity Effect Concentration (μM) Reference
AntimicrobialInhibition of bacterial growth10 - 50
Cytotoxicity (Cancer Cells)Induction of apoptosis25 - 100
NeuroprotectionReduction of neuronal death50 - 200

Q & A

Q. Key Reaction Conditions :

  • Solvents : DCM, tetrahydrofuran (THF).
  • Catalysts : Triethylamine (TEA) for deprotonation.
  • Purification : Silica gel chromatography with gradients of methanol in DCM (0–2%) .

Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR or crystallographic data may arise from:

  • Dynamic Effects : Spirocyclic systems can exhibit conformational flexibility, leading to averaged signals. Use variable-temperature NMR to identify slow exchange processes.
  • Crystallographic Disorder : Refine X-ray data with SHELXL’s TWIN and BASF commands to model disordered atoms .
  • Impurity Detection : Cross-validate with HPLC-MS to rule out byproducts.

Example : In a study, 1H^1H NMR of a related diazaspiro compound showed broadened signals due to hindered rotation; this was resolved by optimizing solvent polarity .

Advanced: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The spirocyclic nitrogen’s lone pairs influence binding to biological targets like sigma receptors .
  • Molecular Docking : Simulate interactions with protein targets (e.g., sigma-1 receptors) using AutoDock Vina. The tert-butyl group’s hydrophobicity may enhance binding pocket occupancy .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis.

Advanced: How should researchers design assays to evaluate biological activity?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-DTG for sigma receptors) to measure IC50_{50} values. Pre-incubate the compound with membrane preparations and quantify displacement .
  • Cellular Models : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT assays. Monitor apoptosis markers (e.g., caspase-3) for mechanistic insights.
  • ADMET Profiling : Predict pharmacokinetics with SwissADME. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability .

Methodological: What protocols ensure stability during storage and handling?

  • Storage : Refrigerate at 2–8°C in airtight, light-resistant containers. The tert-butyl ester is hydrolytically stable but may degrade under prolonged humidity .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Electrostatic charges can be mitigated with grounded equipment .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release .

Advanced: How can researchers optimize synthetic yields of spirocyclic intermediates?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps.
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 150 W) while maintaining ~85% yield .
  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and reagent stoichiometry to identify robust conditions.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

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